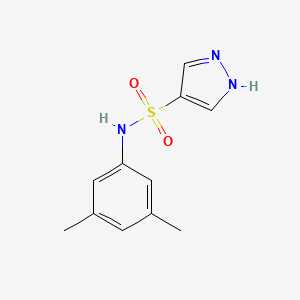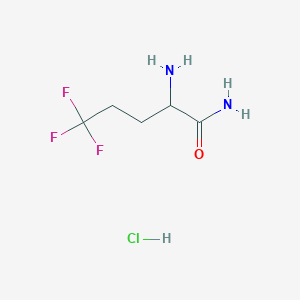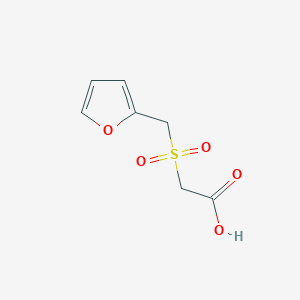
(R)-2-Hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde, also known as 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzaldehyde, is a chemical compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol . This compound is primarily used in research and development settings and is not intended for medicinal or household use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tetrahydropyranoxy-2-hydroxybenzaldehyde typically involves the reaction of 2-hydroxybenzaldehyde with tetrahydropyranyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the tetrahydropyranyl group .
Industrial Production Methods
While specific industrial production methods for 4-Tetrahydropyranoxy-2-hydroxybenzaldehyde are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzoic acid
Reduction: 2-hydroxy-4-((tetrahydro-2H-pyran-2-yl)oxy)benzyl alcohol
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
Aplicaciones Científicas De Investigación
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde is a versatile compound with applications in various fields of scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Tetrahydropyranoxy-2-hydroxybenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrahydropyranyl group provides stability and enhances the compound’s solubility in organic solvents, facilitating its use in various chemical reactions .
Comparación Con Compuestos Similares
4-Tetrahydropyranoxy-2-hydroxybenzaldehyde can be compared with other similar compounds such as:
2-Hydroxybenzaldehyde: Lacks the tetrahydropyranyl group, making it less stable and less soluble in organic solvents.
4-Methoxy-2-hydroxybenzaldehyde: Contains a methoxy group instead of the tetrahydropyranyl group, resulting in different reactivity and solubility properties.
2-Hydroxy-4-methylbenzaldehyde: Has a methyl group instead of the tetrahydropyranyl group, affecting its chemical behavior and applications.
Propiedades
Fórmula molecular |
C12H14O4 |
|---|---|
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-hydroxy-4-[(2R)-oxan-2-yl]oxybenzaldehyde |
InChI |
InChI=1S/C12H14O4/c13-8-9-4-5-10(7-11(9)14)16-12-3-1-2-6-15-12/h4-5,7-8,12,14H,1-3,6H2/t12-/m1/s1 |
Clave InChI |
NDAHKJIBTIDZIO-GFCCVEGCSA-N |
SMILES isomérico |
C1CCO[C@@H](C1)OC2=CC(=C(C=C2)C=O)O |
SMILES canónico |
C1CCOC(C1)OC2=CC(=C(C=C2)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(4-bromophenyl)ethyl]-2-Furanmethanamine](/img/structure/B13884399.png)




![Butanamide, 3-[[4-(aminosulfonyl)-2-nitrophenyl]amino]-N,N-dimethyl-4-(phenylthio)-, (3R)-](/img/structure/B13884427.png)

![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]acetamide](/img/structure/B13884436.png)





![1-[3-(Benzyloxy)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxylic acid](/img/structure/B13884488.png)
